

# MPI-0479605 cell viability GI50 determination

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** MPI-0479605

Cat. No.: S548246

Get Quote

## MPI-0479605: Mechanism and Cellular Effects

**MPI-0479605** acts as an **ATP-competitive, selective inhibitor** of the mitotic kinase Mps1 (Monopolar Spindle 1), with a potent **IC50 of 1.8 nM** and demonstrates **>40-fold selectivity** over many other kinases [1] [2]. Its core mechanism and subsequent cellular effects are summarized in the diagram below.

## MPI-0479605 Mechanism of Action and Cellular Outcomes



[Click to download full resolution via product page](#)

This disruption of normal mitosis initiates several cell death pathways. In cells with wild-type p53, this often activates a postmitotic checkpoint involving the **ATR-p53-p21 pathway**, leading to growth arrest and inhibition of DNA synthesis [3]. Subsequently, cells undergo **mitotic catastrophe** and/or **apoptosis** [1] [3].

## GI50 Determination and Antiproliferative Activity

The antiproliferative effects of **MPI-0479605** have been characterized across a panel of human tumor cell lines, with GI50 values typically ranging from **30 to 100 nM** [1]. The results from key cell lines are summarized in the table below.

| Cell Line | Tumor Type                | Reported GI50/IC50 (nM) | Experimental Context |
|-----------|---------------------------|-------------------------|----------------------|
| A549      | Lung Carcinoma            | ~100 nM [1]             | 7-day treatment [1]  |
| HCT116    | Colon Carcinoma           | ~30 nM [1]              | 7-day treatment [1]  |
| Colo205   | Colon Carcinoma           | ~100 nM [1]             | 7-day treatment [1]  |
| HCT116    | Colon Carcinoma           | 63 nM [4]               | Viability assay      |
| DLD-1     | Colorectal Adenocarcinoma | 153 nM [4]              | Viability assay      |
| U2OS      | Osteosarcoma              | 104 nM [4]              | Viability assay      |

## Detailed Experimental Protocols

### In Vitro Kinase Assay for Mps1 Inhibition

This protocol measures the direct inhibition of Mps1 kinase activity by **MPI-0479605** [1].

- **Recombinant Enzyme:** 25 ng of full-length human Mps1.
- **Reaction Buffer:** 50 mM Tris-HCl (pH 7.5), 10 mM MgCl<sub>2</sub>, 0.01% Triton X-100.
- **Substrate:** 5 μM Myelin Basic Protein (MBP).
- **ATP Concentration:** 40 μM ATP (2xKm) with 1 μCi of [γ-<sup>33</sup>P]ATP.
- **Inhibitor Incubation:** The enzyme is pre-incubated with vehicle (DMSO) or **MPI-0479605** in reaction buffer before starting the reaction with ATP/substrate.
- **Reaction Conditions:** Room temperature for 45 minutes.
- **Termination & Detection:** The reaction is stopped with 3% phosphoric acid, spotted onto P81 filter plates, and washed with 1% phosphoric acid. Radioactivity is measured with a scintillation counter to quantify kinase activity [1].

### Cell Viability Assay (GI50 Determination)

This protocol details the method used to determine the GI50 values, representing the concentration that reduces cell proliferation by 50% [1].

- **Cell Lines:** A wide panel can be used (e.g., A549, HCT116, Colo205, DU-145, MDA-MB-231) [1].
- **Cell Plating:** Cells are plated in 96-well plates at a density suitable for linear growth over the assay period (e.g.,  $7.5 \times 10^3$  cells/well for an MTT assay) [1] [5].
- **Drug Treatment:** ~24 hours after plating, cells are treated with a concentration range of **MPI-0479605** (e.g., from 1 nM to 10  $\mu$ M). Each concentration and controls (vehicle alone) should be tested in multiple replicates.
- **Incubation Time:** Cells are exposed to the inhibitor for a defined period, typically **3 days or 7 days** [1].
- **Viability Readout:** Cell viability is quantified using a metabolic activity assay like **CellTiter-Glo** (which measures ATP levels) or **MTT** (which measures mitochondrial reductase activity) [1] [5].
- **GI50 Calculation:** The GI50 value is calculated from the dose-response curve as the concentration of **MPI-0479605** that results in a 50% reduction in cell viability compared to the vehicle-treated control.

The workflow for the cell viability assay is as follows:

#### Cell Viability GI50 Assay Workflow



[Click to download full resolution via product page](#)

## In Vivo Antitumor Efficacy

**MPI-0479605** has demonstrated promising antitumor activity in mouse xenograft models [1] [3].

- **Model:** Mice bearing subcutaneous HCT-116 or Colo-205 human tumor cell xenografts.
- **Formulation:** The compound can be formulated for intraperitoneal (i.p.) injection, for example, in 5% dimethylacetamide (DMA)/12% ethanol/40% PEG-300 [1].
- **Dosing:** Effective regimens include **30 mg/kg administered daily** or **150 mg/kg given every 4 days** [1].
- **Efficacy:** In HCT-116 xenografts, a dose of 30 mg/kg resulted in a **49% tumor growth inhibition (TGI)** [1]. The antitumor effect is associated with the induction of apoptosis and a decrease in cell proliferation within the tumor tissue [3].

## Conclusion and Research Implications

**MPI-0479605** serves as a potent and selective chemical probe for studying Mps1 function and validates Mps1 inhibition as a viable anticancer strategy. Its well-characterized cellular and in vivo activity provides a strong foundation for further research. A key consideration for the clinical development of this class of drugs is the potential for cancer cells to develop resistance through point mutations in the ATP-binding pocket of Mps1 [4]. Future work may focus on developing next-generation inhibitors or combination therapies to overcome this resistance.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. MPI-0479605 | MPS1 inhibitor | Mechanism | Concentration [selleckchem.com]
2. MPI-0479605 - Selective Mps1 ATP-Competitive Inhibitor [apexbt.com]
3. Characterization of the cellular and antitumor effects of MPI ... [pubmed.ncbi.nlm.nih.gov]
4. Molecular basis underlying resistance to Mps1/TTK inhibitors [nature.com]

5. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [MPI-0479605 cell viability GI50 determination]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548246#mpi-0479605-cell-viability-gi50-determination]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com